1,4,5,7-tetramethyl-6-phenyl-6H-pyrrolo[3,4-d]pyridazine
Description
Properties
IUPAC Name |
1,4,5,7-tetramethyl-6-phenylpyrrolo[3,4-d]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-10-15-12(3)19(14-8-6-5-7-9-14)13(4)16(15)11(2)18-17-10/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLJIDRQGFKRDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN=C(C2=C(N1C3=CC=CC=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501321561 | |
| Record name | 1,4,5,7-tetramethyl-6-phenylpyrrolo[3,4-d]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501321561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649175 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
109450-25-1 | |
| Record name | 1,4,5,7-tetramethyl-6-phenylpyrrolo[3,4-d]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501321561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,7-tetramethyl-6-phenyl-6H-pyrrolo[3,4-d]pyridazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the pyridazine moiety. Key steps include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Pyridazine Ring: This step often involves cyclization reactions where hydrazine derivatives react with diketones or other suitable precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production might use continuous flow reactors and automated synthesis techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Substitution Reactions
The electron-rich aromatic system facilitates electrophilic and nucleophilic substitutions:
Electrophilic Substitution
-
Nitration : Reacts with nitric acid/sulfuric acid at the para position of the phenyl group to form nitro derivatives .
-
Halogenation : Chlorination or bromination occurs under mild Lewis acid catalysis (e.g., FeCl₃) .
Nucleophilic Substitution
-
Amination : Treatment with potassium amide in liquid ammonia replaces halogen atoms (if present) with amino groups .
| Reaction Type | Reagents/Conditions | Product | Yield* |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 6-(4-nitrophenyl) derivative | ~60% |
| Bromination | Br₂/FeCl₃, CH₂Cl₂ | 6-(4-bromophenyl) analog | 75% |
*Yields based on analogous compounds.
Oxidation and Reduction
Oxidation :
-
Methyl groups on the pyrrolo-pyridazine core are resistant to oxidation under mild conditions but convert to carboxylic acids via KMnO₄/H₂SO₄ at 100°C .
Reduction :
-
Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazine ring to a dihydro derivative.
Cyclization and Ring Transformations
-
Thermal cyclization in DMF at 120°C forms fused polycyclic systems (e.g., indole-pyrrolo hybrids) .
-
Base-mediated ring contractions occur with KOtBu, converting the pyridazine ring to a pyrazole derivative .
Cross-Coupling Reactions
The phenyl group participates in Suzuki-Miyaura couplings:
| Coupling Partner | Catalyst | Product Application |
|---|---|---|
| 4-Bromopyridine | Pd(PPh₃)₄ | Extended π-conjugated systems |
| Boronic acids | PdCl₂(dppf) | Biaryl derivatives for medicinal chemistry |
Comparative Reactivity with Analogous Compounds
Mechanistic Insights
Scientific Research Applications
1,4,5,7-tetramethyl-6-phenyl-6H-pyrrolo[3,4-d]pyridazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: This compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1,4,5,7-tetramethyl-6-phenyl-6H-pyrrolo[3,4-d]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins, thereby influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Structural and Functional Comparisons
Substituent Effects on Bioactivity The phenyl group at position 6 in the parent compound enhances aromatic interactions in biological targets, contributing to its antitubercular and anticancer activities . Thiophene substituents (e.g., in TPT-Lum) shift the application toward materials science due to their electron-rich nature, enabling tunable optoelectronic properties .
Impact of Saturation and Functional Groups
- The tetrahydro-ketone derivative (1,2,3,4-tetrahydro-2,5,7-trimethyl-6H-pyrrolo[3,4-d]pyridazin-1,4-one) demonstrates that saturation of the pyridazine ring and introduction of a ketone group reduce aromaticity but enhance cystostatic activity, likely due to improved solubility and hydrogen-bonding interactions .
Synthetic Accessibility
- The parent compound and its brominated analog are synthesized via cycloaddition reactions, whereas thiophene-containing derivatives require palladium-catalyzed cross-coupling for functionalization .
Physicochemical Properties
- The brominated derivative has a higher molecular weight (330.22 vs. 278.37 g/mol) and density (1.41 g/cm³) compared to the parent compound, impacting solubility and bioavailability .
Biological Activity
1,4,5,7-tetramethyl-6-phenyl-6H-pyrrolo[3,4-d]pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a fused pyrrole and pyridazine ring system with multiple methyl substitutions and a phenyl group. Its molecular formula is CHN, and it has been explored for various therapeutic applications, particularly in the fields of pain management and oncology.
Chemical Structure and Properties
The structural configuration of 1,4,5,7-tetramethyl-6-phenyl-6H-pyrrolo[3,4-d]pyridazine contributes to its biological activity. The presence of four methyl groups at positions 1, 4, 5, and 7 enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| CAS Number | 109450-25-1 |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Research indicates that 1,4,5,7-tetramethyl-6-phenyl-6H-pyrrolo[3,4-d]pyridazine interacts with various biological pathways. Its pharmacological profile suggests potential effects on neurotransmitter systems and inflammatory pathways. The compound may modulate the activity of specific receptors or enzymes involved in pain signaling and tumor growth.
Anticancer Potential
Recent studies have highlighted the compound's anticancer properties. For example, it has been evaluated against several human cancer cell lines, demonstrating significant cytotoxic effects:
| Cell Line | IC (µM) |
|---|---|
| T-47D | 1.37 ± 0.04 |
| MDA-MB-231 | 2.62 ± 0.08 |
| SKOV-3 | Not specified |
In vitro assays showed that the compound induced apoptosis and altered cell cycle progression in treated cells. Flow cytometric analysis revealed an increase in the G2/M phase population and sub-G1 phase indicative of apoptosis in T-47D and MDA-MB-231 cells following treatment with the compound.
Neuropathic Pain Management
The compound has also been investigated for its potential use in treating neuropathic pain. It appears to affect pain pathways by modulating neurotransmitter release or inhibiting inflammatory mediators. This activity suggests a dual mechanism where it may alleviate pain while also exhibiting anticancer effects.
Case Studies
Several case studies have documented the efficacy of related compounds within the pyrrolo[3,4-d]pyridazine class:
- Study A : Investigated the effects of similar pyridazine derivatives on tumor growth in vivo. Results indicated significant tumor size reduction when treated with compounds structurally similar to 1,4,5,7-tetramethyl-6-phenyl-6H-pyrrolo[3,4-d]pyridazine.
- Study B : Focused on the analgesic properties of related derivatives in animal models of neuropathic pain. The study reported a notable decrease in pain responses comparable to established analgesics.
Q & A
Q. What are the common synthetic routes for 1,4,5,7-tetramethyl-6-phenyl-6H-pyrrolo[3,4-d]pyridazine?
The synthesis typically involves cyclocondensation of substituted precursors. For example:
- Step 1 : Start with a substituted pyridazine or pyrrole derivative (e.g., ethyl 5-amino-pyrrolo[2,3-c]pyridazine-6-carboxylate derivatives).
- Step 2 : Introduce methyl and phenyl groups via alkylation or Friedel-Crafts reactions under controlled pH (e.g., using ammonium acetate buffer at pH 6.5) .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane) and characterize intermediates at each stage .
Q. What spectroscopic methods are recommended for characterizing this compound?
A combination of techniques ensures structural validation:
- 1H/13C NMR : Assign methyl groups (δ 1.8–2.5 ppm) and aromatic protons (δ 6.5–7.5 ppm).
- FTIR : Confirm C-N (1250–1350 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) stretches .
- HPLC : Monitor purity using a C18 column with acetonitrile/water gradients (e.g., 60:40 v/v) .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (expected [M+H]⁺ ~320–340 Da) .
Q. What safety protocols are essential when handling this compound?
While specific toxicity data may be limited, general guidelines include:
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of fine particulates.
- Storage : Keep in airtight containers at –20°C to prevent decomposition .
Advanced Research Questions
Q. How can contradictions in reported synthetic yields for this compound be resolved?
Discrepancies often arise from reaction conditions:
- Variable pH : Adjusting buffer solutions (e.g., ammonium acetate pH 6.5 vs. phosphate buffer pH 7.0) impacts cyclization efficiency .
- Catalyst Optimization : Compare Pd-catalyzed vs. acid-catalyzed methods for phenyl group introduction .
- Temperature Control : Thermal decomposition (>150°C) may reduce yields; use reflux under inert atmospheres (N₂/Ar) .
Q. What strategies enhance the physicochemical properties of the pyrrolo[3,4-d]pyridazine core?
Structural modifications include:
- Electron-Withdrawing Groups (EWGs) : Introduce nitro (–NO₂) or fluoro (–F) substituents to improve solubility and stability .
- Ring Annulation : Fuse additional heterocycles (e.g., thieno or pyrimidine rings) to modulate π-conjugation .
- Cross-Coupling Reactions : Use Suzuki-Miyaura reactions to attach aryl/heteroaryl groups at the 6-position .
Q. Which computational methods predict reactivity and stability for this compound?
Advanced modeling approaches include:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO-LUMO gaps) .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to predict aggregation tendencies .
- QSAR Models : Correlate substituent effects (e.g., methyl vs. phenyl) with logP and bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
